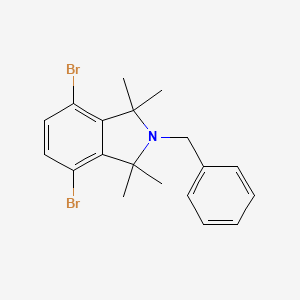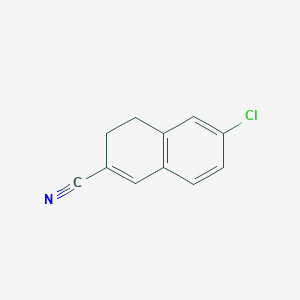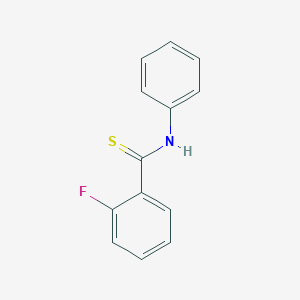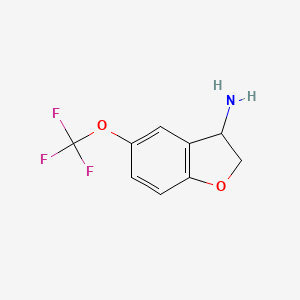
2-Benzyl-4,7-dibromo-1,1,3,3-tetramethylisoindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-4,7-dibromo-1,1,3,3-tetramethylisoindoline is a synthetic organic compound that belongs to the class of isoindolines. Isoindolines are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This particular compound is characterized by the presence of two bromine atoms at positions 4 and 7, a benzyl group at position 2, and four methyl groups at positions 1, 1, 3, and 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4,7-dibromo-1,1,3,3-tetramethylisoindoline typically involves the following steps:
Bromination: The starting material, 1,1,3,3-tetramethylisoindoline, is subjected to bromination using bromine in the presence of a suitable catalyst such as iron or hydrobromic acid. This step introduces bromine atoms at positions 4 and 7.
Benzylation: The brominated intermediate is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to introduce the benzyl group at position 2.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-4,7-dibromo-1,1,3,3-tetramethylisoindoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 4 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The benzyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.
Applications De Recherche Scientifique
2-Benzyl-4,7-dibromo-1,1,3,3-tetramethylisoindoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of 2-Benzyl-4,7-dibromo-1,1,3,3-tetramethylisoindoline involves its interaction with specific molecular targets and pathways. The benzyl group and bromine atoms play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural modifications and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: Similar in structure due to the presence of bromine atoms at positions 4 and 7.
4,7-Dibromo-2,1,3-benzoselenadiazole: Another compound with bromine atoms at positions 4 and 7 but with a different heterocyclic core.
Uniqueness
2-Benzyl-4,7-dibromo-1,1,3,3-tetramethylisoindoline is unique due to the combination of its benzyl group, bromine atoms, and tetramethyl substitution pattern. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C19H21Br2N |
|---|---|
Poids moléculaire |
423.2 g/mol |
Nom IUPAC |
2-benzyl-4,7-dibromo-1,1,3,3-tetramethylisoindole |
InChI |
InChI=1S/C19H21Br2N/c1-18(2)16-14(20)10-11-15(21)17(16)19(3,4)22(18)12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
Clé InChI |
KBYRRCXBFOKRRP-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC(=C2C(N1CC3=CC=CC=C3)(C)C)Br)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















